Cas no 2379322-07-1 (1-Bromo-2-chloro-4-ethoxy-5-methylbenzene)
1-Bromo-2-chloro-4-ethoxy-5-methylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene
-
- MDL: MFCD32632084
- Inchi: 1S/C9H10BrClO/c1-3-12-9-5-8(11)7(10)4-6(9)2/h4-5H,3H2,1-2H3
- InChI Key: FQKZOCUAMLPNHQ-UHFFFAOYSA-N
- SMILES: BrC1C(=CC(=C(C)C=1)OCC)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 143
- XLogP3: 3.9
- Topological Polar Surface Area: 9.2
1-Bromo-2-chloro-4-ethoxy-5-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB560140-250 mg |
1-Bromo-2-chloro-4-ethoxy-5-methylbenzene; . |
2379322-07-1 | 250MG |
€401.40 | 2023-04-13 | ||
| abcr | AB560140-500 mg |
1-Bromo-2-chloro-4-ethoxy-5-methylbenzene; . |
2379322-07-1 | 500MG |
€678.00 | 2023-04-13 | ||
| abcr | AB560140-1 g |
1-Bromo-2-chloro-4-ethoxy-5-methylbenzene; . |
2379322-07-1 | 1g |
€929.30 | 2023-04-13 | ||
| abcr | AB560140-250mg |
1-Bromo-2-chloro-4-ethoxy-5-methylbenzene; . |
2379322-07-1 | 250mg |
€432.70 | 2025-03-19 | ||
| abcr | AB560140-500mg |
1-Bromo-2-chloro-4-ethoxy-5-methylbenzene; . |
2379322-07-1 | 500mg |
€595.40 | 2025-03-19 | ||
| abcr | AB560140-1g |
1-Bromo-2-chloro-4-ethoxy-5-methylbenzene; . |
2379322-07-1 | 1g |
€813.30 | 2025-03-19 | ||
| Aaron | AR021QK7-250mg |
1-Bromo-2-chloro-4-ethoxy-5-methylbenzene |
2379322-07-1 | 95% | 250mg |
$524.00 | 2025-02-13 | |
| Aaron | AR021QK7-500mg |
1-Bromo-2-chloro-4-ethoxy-5-methylbenzene |
2379322-07-1 | 95% | 500mg |
$595.00 | 2025-02-13 |
1-Bromo-2-chloro-4-ethoxy-5-methylbenzene Suppliers
1-Bromo-2-chloro-4-ethoxy-5-methylbenzene Related Literature
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene
Chemical Profile of 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene (CAS No. 2379322-07-1)
1-Bromo-2-chloro-4-ethoxy-5-methylbenzene, identified by its Chemical Abstracts Service (CAS) number 2379322-07-1, is a significant aromatic compound that has garnered attention in the field of organic synthesis and pharmaceutical research. This compound, featuring a bromine atom at the 1-position, a chlorine atom at the 2-position, an ethoxy group at the 4-position, and a methyl group at the 5-position on a benzene ring, exhibits a unique structural framework that makes it a valuable intermediate in the synthesis of more complex molecules.
The molecular structure of 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene contributes to its versatility in chemical reactions. The presence of both bromine and chlorine substituents allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl systems. These types of reactions are widely employed in the pharmaceutical industry to create novel drug candidates with enhanced biological activity.
Moreover, the ethoxy and methyl groups introduce steric and electronic effects that can influence the reactivity and selectivity of the compound. For instance, the electron-donating nature of the ethoxy group can activate certain positions on the benzene ring towards electrophilic aromatic substitution reactions, while the methyl group can serve as a directing group for metal-catalyzed reactions. Such features make 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene a promising building block for designing molecules with specific pharmacological properties.
In recent years, there has been a surge in research focused on developing new therapeutic agents targeting various diseases, including cancer, inflammation, and infectious disorders. The compound 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene has been explored as a precursor in synthesizing novel chemotherapeutic agents. For example, derivatives of this compound have shown potential in inhibiting kinases and other enzymes overexpressed in cancer cells. The ability to modify its structure allows researchers to fine-tune its biological activity, leading to more effective and selective drug candidates.
The pharmaceutical industry also leverages 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene in the development of agrochemicals. Its structural motifs are found in several herbicides and fungicides that enhance crop protection by targeting specific enzymatic pathways in pests and weeds. The compound’s reactivity enables chemists to create analogs with improved environmental profiles and efficacy.
From a synthetic chemistry perspective, 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene serves as a versatile intermediate for constructing more complex heterocyclic compounds. Heterocycles are integral to many pharmaceuticals due to their ability to mimic natural products and interact with biological targets. By incorporating this compound into multi-step syntheses, chemists can access novel scaffolds with potential therapeutic applications.
The growing interest in green chemistry has also influenced how 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene is utilized. Researchers are increasingly employing catalytic methods that minimize waste and energy consumption. For instance, palladium-catalyzed cross-coupling reactions allow for efficient transformations while reducing reliance on harsh reagents. These advancements align with global efforts to make chemical synthesis more sustainable.
In conclusion, 1-Bromo-2-chloro-4-ethoxy-5-methylbenzene (CAS No. 2379322-07-1) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features enable diverse chemical transformations, making it indispensable for synthetic chemists working on drug discovery and material science. As research continues to evolve, this compound will likely play an even greater role in developing innovative solutions to global challenges in health and agriculture.
2379322-07-1 (1-Bromo-2-chloro-4-ethoxy-5-methylbenzene) Related Products
- 162269-95-6(Benzenemethanol, 5-bromo-4-chloro-2-(methoxymethoxy)-)
- 1409643-08-8(4-bromo-1-(4-chlorophenyl)methoxy-2-methylbenzene)
- 313545-43-6(1-Bromo-2-chloro-4-ethoxybenzene)
- 1285022-19-6(4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene)
- 1345120-02-6(5-bromo-6-chloro-2,3-dihydro-1-benzofuran)
- 1239838-17-5(5-Bromo-4-chloro-2-methoxybenzonitrile)
- 1092460-50-8(4-Bromo-5-chloro-2-methylphenol)
- 502159-65-1(Benzene, 1-bromo-2-chloro-4-methoxy-5-methyl-)
- 1345120-17-3(6-bromo-5-chloro-2,3-dihydrobenzofuran)
- 729590-57-2(4-(Benzyloxy)-1-bromo-2-chlorobenzene)